molecular formula C16H14N2O3S2 B2406450 N-allyl-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine CAS No. 627833-17-4

N-allyl-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine

Cat. No.: B2406450
CAS No.: 627833-17-4
M. Wt: 346.42
InChI Key: OWWIPUDKPNKCSC-UHFFFAOYSA-N
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Description

“N-allyl-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-allyl-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the thienyl and phenylsulfonyl groups. The final step often involves the allylation of the nitrogen atom.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“N-allyl-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-allyl-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine: can be compared with other oxazole derivatives, thienyl compounds, and sulfonyl-containing molecules.

    Unique Features: The presence of the allyl group, phenylsulfonyl moiety, and thienyl ring in a single molecule makes it unique compared to other compounds with similar structures.

Highlighting Uniqueness

The combination of these functional groups in “this compound” imparts unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from other related compounds.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-2-10-17-15-16(18-14(21-15)13-9-6-11-22-13)23(19,20)12-7-4-3-5-8-12/h2-9,11,17H,1,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWIPUDKPNKCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332577
Record name 4-(benzenesulfonyl)-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793133
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

627833-17-4
Record name 4-(benzenesulfonyl)-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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